![molecular formula C19H17F6N5O B1253605 Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]- CAS No. 913623-69-5](/img/structure/B1253605.png)

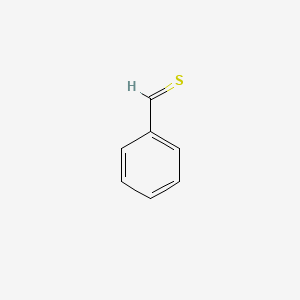

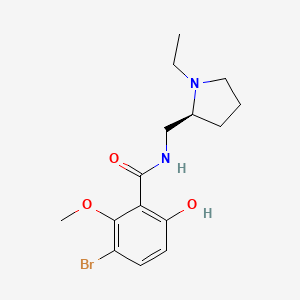

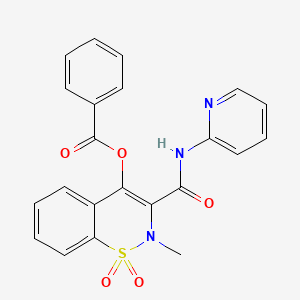

Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ABT-341 is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a significant role in glucose metabolism. This compound is being developed as a potential treatment for type 2 diabetes mellitus due to its ability to enhance insulin secretion and improve blood glucose control .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ABT-341 beinhaltet eine einstufige sequenzielle Synthese, die auf einer organokatalysierten Michael-Reaktion als Schlüsselschritt basiert . Dieses Verfahren ist effizient und minimiert chemischen Abfall, was es zu einem umweltfreundlichen Ansatz macht. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung spezifischer Katalysatoren und Reagenzien, um die Bildung des gewünschten Produkts zu ermöglichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von ABT-341 würde wahrscheinlich ähnliche Synthesewege, jedoch in größerem Maßstab, befolgen. Dies würde die Optimierung der Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Einsatz von Durchflussreaktoren und anderer fortschrittlicher Technologien könnte die Effizienz und Skalierbarkeit des Produktionsprozesses weiter verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

ABT-341 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der spezifischen Reaktion, die durchgeführt wird, beinhalten aber im Allgemeinen kontrollierte Temperaturen und pH-Werte, um optimale Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen Ketone oder Aldehyde erzeugen, während Reduktionsreaktionen Alkohole ergeben können. Substitutionsreaktionen können zu einer Vielzahl von Produkten führen, abhängig von der Art des eingeführten Substituenten .

Wissenschaftliche Forschungsanwendungen

ABT-341 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung in Studien zur Enzyminhibition und zu Reaktionsmechanismen verwendet.

Biologie: Es wird verwendet, um die Rolle von DPP-4 in verschiedenen biologischen Prozessen und sein Potenzial als therapeutisches Ziel zu untersuchen.

Medizin: Es wird als potenzielle Behandlung für Typ-2-Diabetes mellitus entwickelt, da es die Insulinsekretion verbessern und die Blutzuckerkontrolle optimieren kann

Wirkmechanismus

ABT-341 übt seine Wirkung aus, indem es die Aktivität von Dipeptidylpeptidase-4 (DPP-4) hemmt. Dieses Enzym ist für den Abbau von Inkretinen verantwortlich, die Hormone, die die Insulinsekretion als Reaktion auf Mahlzeiten stimulieren. Durch die Hemmung von DPP-4 verlängert ABT-341 die Aktivität von Inkretinen, wodurch die Insulinsekretion gesteigert und die Blutzuckerkontrolle verbessert wird . Zu den beteiligten molekularen Zielen und Signalwegen gehört die Bindung von ABT-341 an die aktive Stelle von DPP-4, wodurch verhindert wird, dass das Enzym mit seinen natürlichen Substraten interagiert .

Wirkmechanismus

ABT-341 exerts its effects by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the degradation of incretins, which are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-4, ABT-341 prolongs the activity of incretins, thereby enhancing insulin secretion and improving blood glucose control . The molecular targets and pathways involved include the binding of ABT-341 to the active site of DPP-4, preventing the enzyme from interacting with its natural substrates .

Vergleich Mit ähnlichen Verbindungen

ABT-341 ähnelt anderen DPP-4-Inhibitoren wie Sitagliptin, Vildagliptin und Saxagliptin. Es hat eine einzigartige Struktur, die es von diesen Verbindungen unterscheidet. Beispielsweise verfügt ABT-341 über eine Trifluorphenylgruppe, die die S1-Tasche von DPP-4 besetzt, die in Sitagliptin nicht vorhanden ist . Diese einzigartige strukturelle Eigenschaft könnte zu seiner Potenz und Selektivität als DPP-4-Inhibitor beitragen.

Liste ähnlicher Verbindungen

- Sitagliptin

- Vildagliptin

- Saxagliptin

- Alogliptin

- Linagliptin

Eigenschaften

CAS-Nummer |

913623-69-5 |

|---|---|

Molekularformel |

C19H17F6N5O |

Molekulargewicht |

445.4 g/mol |

IUPAC-Name |

[(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)cyclohexen-1-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |

InChI |

InChI=1S/C19H17F6N5O/c20-12-7-14(22)13(21)6-11(12)10-2-1-9(5-15(10)26)17(31)29-3-4-30-16(8-29)27-28-18(30)19(23,24)25/h1,6-7,10,15H,2-5,8,26H2/t10-,15+/m1/s1 |

InChI-Schlüssel |

NVVSPGQEXMJZIR-BMIGLBTASA-N |

SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CCC(C(C3)N)C4=CC(=C(C=C4F)F)F |

Isomerische SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CC[C@@H]([C@H](C3)N)C4=CC(=C(C=C4F)F)F |

Kanonische SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CCC(C(C3)N)C4=CC(=C(C=C4F)F)F |

Synonyme |

ABT 341 ABT-341 ABT341 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.